1-(5-溴吡啶-2-基)乙醇

描述

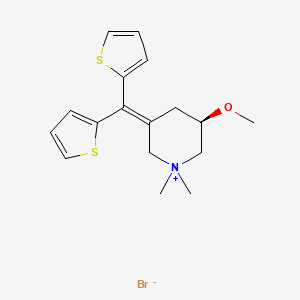

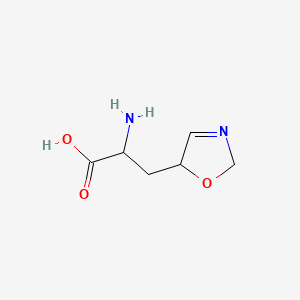

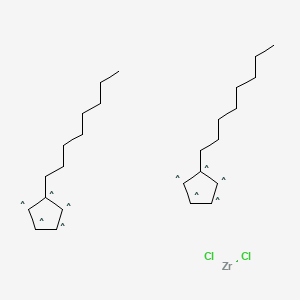

1-(5-Bromopyridin-2-yl)ethanol is a chemical compound with the CAS Number: 159533-68-3. Its molecular weight is 202.05 and its molecular formula is C7H8BrNO . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 1-(5-Bromopyridin-2-yl)ethanol involves a reaction in tetrahydrofuran and toluene at 0℃ under an inert atmosphere . The yield of this reaction is reported to be 95% .Molecular Structure Analysis

The InChI code for 1-(5-Bromopyridin-2-yl)ethanol is 1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

1-(5-Bromopyridin-2-yl)ethanol has a density of 1.5±0.1 g/cm3 . Its exact mass is 198.963272 . The compound is soluble, with a solubility of 1.41 mg/ml . It has a lipophilicity log Po/w (iLOGP) of 1.95 .科学研究应用

Pyridylcarbene中间体的形成:1-(5-溴吡啶-2-基)乙醇参与了Pyridylcarbene中间体的形成。它是在压力下溴-3-甲基-(1,2,3)三唑(1,5-a)吡啶的热分解过程中产生的,通过碳氢化合物的稳定化导致各种溴吡啶衍生物的生成 (Abarca, Ballesteros, & Blanco, 2006)。

对映选择性酰化研究:这种化合物用于对映选择性酰化研究,特别是在呋喃基醇的化学酶合成中。这涉及到脂肪酶催化的不对称酰化,并对对映纯化合物的合成具有重要意义 (Hara et al., 2013)。

制药应用中的纳滤:1-(5-溴吡啶-2-基)乙醇在纳滤中的研究用于从废弃乙醇中回收高价值的制药化合物。这个过程对于制药生产循环的闭合具有重要意义 (Martínez等,2012)。

化学反应中的电子吸引性质:该化合物参与了探索氮原子在各种分子结构中的电子释放能力的研究。这项研究对于理解不同化合物的反应性和稳定性至关重要 (Barlin, 1967)。

脂肪酶催化的酯交换反应:它用于研究解决吡啶基乙醇的外消旋体,包括1-(5-溴吡啶-2-基)乙醇,使用脂肪酶催化的酯交换反应。这对于合成对映纯醇具有重要意义 (Orrenius等,1994)。

金属有机框架中的晶体结构研究:该化合物参与了对2-卤代吡啶的杂配铜(II)络合物的研究。这项研究对于理解金属有机框架中的晶体结构和非共价相互作用至关重要 (Adonin, Novikov, Smirnova, Tushakova, & Fedin, 2020)。

安全和危害

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

属性

IUPAC Name |

1-(5-bromopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQDJRTUQSZLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655089 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyridin-2-yl)ethanol | |

CAS RN |

159533-68-3 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroimidazo[1,2-a]pyridine-5(1H)-thione](/img/structure/B575058.png)